

octyl 4-methoxycinnamate spectroscopic data (UV, IR, NMR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl 4-Methoxycinnamate

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An In-depth Technical Guide to the Spectroscopic Profile of **Octyl 4-Methoxycinnamate**

This technical guide provides a comprehensive overview of the spectroscopic data for **octyl 4-methoxycinnamate** (also known as octinoxate or 2-ethylhexyl 4-methoxycinnamate), a widely used UV-B filter in sunscreens and other cosmetic products. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside the experimental protocols for these analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing the electronic transitions within a molecule. For **octyl 4-methoxycinnamate**, this technique is crucial for confirming its efficacy as a UV absorber. The molecule's chromophore, the p-methoxycinnamate group, contains conjugated π -bonds that absorb strongly in the UV region.

UV-Vis Spectroscopic Data

The absorption profile of **octyl 4-methoxycinnamate** is characterized by strong absorbance in the UV-B range.

| Parameter | Value | Solvent |
|---|---|------------------|
| λ_{max} 1 | ~310 nm | General[1][2] |
| λ_{max} 2 | ~225 nm | Methanol[3] |
| Molar Extinction Coefficient (ϵ) at 311 nm | 23,300 mol ⁻¹ cm ⁻¹ | Not Specified[2] |

Note: The maximum absorption wavelength (λ_{max}) can vary slightly depending on the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum.

- Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.[4]
- Sample Preparation:
 - Prepare a stock solution of **octyl 4-methoxycinnamate** of a known concentration in a UV-transparent solvent, such as methanol or ethanol.
 - From the stock solution, create a dilution to a concentration that falls within the linear range of the instrument (e.g., 4-12 $\mu\text{g/ml}$ in methanol).[5]
- Blank Preparation: Use the same solvent used for the sample as the reference or "blank" to calibrate the spectrophotometer.[6]
- Measurement:
 - Place the blank solution in the reference cuvette holder and the sample solution in the sample cuvette holder.
 - Perform a baseline correction with the blank solvent across the desired wavelength range (e.g., 200-400 nm).[7]
 - Scan the sample to obtain the absorption spectrum, which is a plot of absorbance versus wavelength.[7] The peak absorbance is recorded as λ_{max} .

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational excitations of covalent bonds.^[8]

IR Spectroscopic Data

The IR spectrum of **octyl 4-methoxycinnamate** reveals key functional groups, including the ester, alkene, and aromatic ether moieties.

| Wavenumber (cm ⁻¹) | Vibration | Functional Group |
|--------------------------------|-------------|--|
| ~3000-2850 | C-H Stretch | Aliphatic (Octyl chain) |
| ~1712 | C=O Stretch | α,β -Unsaturated Ester ^[3] |
| ~1635 | C=C Stretch | Alkene |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1251 | C-O Stretch | Aryl-Alkyl Ether ^[3] |
| ~1168 | C-O Stretch | Ester ^[3] |

Experimental Protocol for IR Spectroscopy

As **octyl 4-methoxycinnamate** is a viscous liquid, its IR spectrum can be conveniently measured as a thin film.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.^[9]
- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates (typically NaCl or KBr, which are transparent to IR radiation) are clean and dry.^[8]
 - Place one to two drops of pure **octyl 4-methoxycinnamate** onto the surface of one salt plate.^[10]

- Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.^[10]
- Measurement:
 - Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the ambient air.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR gives data on the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton.

NMR Spectroscopic Data

The following data are predicted for **octyl 4-methoxycinnamate** dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

^1H NMR Data (Predicted)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|------------------------|-------------|---|
| ~7.65 | d, $J \approx 16.0$ Hz | 1H | Vinyl H (trans, adjacent to C=O) |
| ~7.48 | d, $J \approx 8.8$ Hz | 2H | Aromatic H (ortho to C=C) |
| ~6.90 | d, $J \approx 8.8$ Hz | 2H | Aromatic H (ortho to OCH ₃) |
| ~6.30 | d, $J \approx 16.0$ Hz | 1H | Vinyl H (trans, adjacent to Ar) |
| ~4.10 | d, $J \approx 5.5$ Hz | 2H | -O-CH ₂ -CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃ |
| ~3.83 | s | 3H | -OCH ₃ |
| ~1.65 | m | 1H | -O-CH ₂ -CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃ |
| ~1.40-1.25 | m | 8H | -CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃ |
| ~0.90 | m | 6H | -CH(CH ₂ CH ₃)(CH ₂) ₃ CH ₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~167.5 | C=O (Ester) |
| ~161.5 | Aromatic C-OCH ₃ |
| ~144.5 | Vinylic CH (adjacent to Ar) |
| ~129.8 | Aromatic CH (ortho to C=C) |
| ~127.0 | Aromatic C (ipso to C=C) |
| ~115.8 | Vinylic CH (adjacent to C=O) |
| ~114.4 | Aromatic CH (ortho to OCH ₃) |
| ~67.5 | -O-CH ₂ - |
| ~55.4 | -OCH ₃ |
| ~39.0 | -CH(CH ₂ CH ₃)- |
| ~30.5, 29.0, 23.8, 23.0 | -CH ₂ - groups of octyl chain |
| ~14.1, 11.0 | -CH ₃ groups of octyl chain |

Experimental Protocol for NMR Spectroscopy

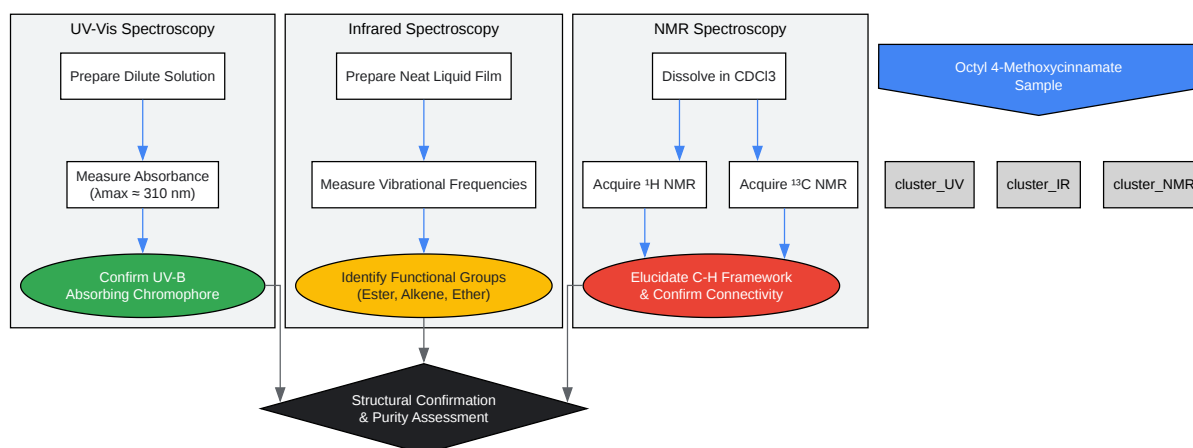
This protocol provides a general method for preparing a sample for NMR analysis.[\[11\]](#)

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation:
 - Weigh approximately 5-10 mg of **octyl 4-methoxycinnamate** and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[\[11\]](#)
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
 - Transfer the solution into a clean NMR tube.
- Measurement:

- Insert the NMR tube into the spectrometer's probe.
- The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. This is typically a rapid process.
- Acquire the ^{13}C NMR spectrum. This requires a longer acquisition time due to the low natural abundance of the ^{13}C isotope.[12] Additional experiments like DEPT can be run to aid in assigning carbon multiplicities (CH , CH_2 , CH_3).

Spectroscopic Analysis Workflow

The combined use of these spectroscopic techniques provides a powerful workflow for the structural confirmation and quality control of **octyl 4-methoxycinnamate**.



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Caption: Workflow for the spectroscopic analysis of **octyl 4-methoxycinnamate**.

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- To cite this document: BenchChem. [octyl 4-methoxycinnamate spectroscopic data (UV, IR, NMR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630855#octyl-4-methoxycinnamate-spectroscopic-data-uv-ir-nmr]

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